molecular formula C19H22N2O5S2 B11267001 Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11267001
M. Wt: 422.5 g/mol
InChI Key: HGSHQNGUXYUCLL-UHFFFAOYSA-N
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Description

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for substitution reactions.

Scientific Research Applications

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives, such as:

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Used as an antispasmodic.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C19H22N2O5S2/c1-12-3-5-13(6-4-12)15-11-27-16(19(23)26-2)17(15)28(24,25)21-9-7-14(8-10-21)18(20)22/h3-6,11,14H,7-10H2,1-2H3,(H2,20,22)

InChI Key

HGSHQNGUXYUCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(CC3)C(=O)N)C(=O)OC

Origin of Product

United States

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